molecular formula C14H9Cl2NO3 B12052679 2-[(3,4-Dichlorobenzoyl)amino]benzoic acid

2-[(3,4-Dichlorobenzoyl)amino]benzoic acid

Cat. No.: B12052679
M. Wt: 310.1 g/mol
InChI Key: LYZHACBAFNUCLH-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H9Cl2NO3 and a molecular weight of 310.139 g/mol . This compound is part of the benzoic acid derivatives family and is characterized by the presence of a dichlorobenzoyl group attached to an amino benzoic acid structure. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(3,4-Dichlorobenzoyl)amino]benzoic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3,4-Dichlorobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3,4-Dichlorobenzoyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs) or other nuclear receptors, modulating gene expression and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(3,4-Dichlorobenzoyl)amino]benzoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

2-[(3,4-dichlorobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H9Cl2NO3/c15-10-6-5-8(7-11(10)16)13(18)17-12-4-2-1-3-9(12)14(19)20/h1-7H,(H,17,18)(H,19,20)

InChI Key

LYZHACBAFNUCLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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